Dipeptidylpeptidase IV Inhibitor II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipeptidylpeptidase IV Inhibitor II is a compound that inhibits the enzyme dipeptidyl peptidase IV. This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose metabolism. By inhibiting dipeptidyl peptidase IV, this compound helps to increase the levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels. This makes it a valuable therapeutic agent for the treatment of type 2 diabetes mellitus .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dipeptidylpeptidase IV inhibitors often involves the use of peptide synthesis techniques. For example, peptides with inhibitory activity against dipeptidyl peptidase IV can be synthesized from tripeptide mixtures such as Val-Pro-Xaa or Ile-Pro-Xaa . These peptides are isolated using reversed-phase high-performance liquid chromatography and their inhibitory activity is measured.
Industrial Production Methods: Industrial production of dipeptidylpeptidase IV inhibitors may involve the use of proteases to hydrolyze proteins from various sources. For instance, peptides with high dipeptidyl peptidase IV inhibitory activity can be produced from the hydrolysates of fish skin gelatin using proteases such as ginger protease . The hydrolysates are then screened for inhibitory activity using techniques like liquid chromatography-tandem mass spectrometry .
化学反応の分析
Types of Reactions: Dipeptidylpeptidase IV inhibitors primarily undergo enzymatic reactions rather than traditional chemical reactions like oxidation or reduction. These inhibitors interact with the active site of the dipeptidyl peptidase IV enzyme, preventing it from cleaving incretin hormones .
Common Reagents and Conditions: The synthesis of dipeptidylpeptidase IV inhibitors often involves the use of peptide synthesis reagents and conditions. For example, the synthesis of inhibitory peptides may require the use of reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation .
Major Products Formed: The major products formed from the synthesis of dipeptidylpeptidase IV inhibitors are peptides with specific sequences that exhibit inhibitory activity against the enzyme. These peptides can vary in their amino acid composition and sequence, but they all share the ability to inhibit dipeptidyl peptidase IV .
科学的研究の応用
Dipeptidylpeptidase IV inhibitors have a wide range of scientific research applications. In the field of medicine, they are used as therapeutic agents for the treatment of type 2 diabetes mellitus . By inhibiting dipeptidyl peptidase IV, these compounds help to increase the levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
In addition to their use in medicine, dipeptidylpeptidase IV inhibitors are also used in the study of enzyme kinetics and protein-protein interactions. They serve as valuable tools for understanding the role of dipeptidyl peptidase IV in various physiological processes and for identifying potential therapeutic targets .
作用機序
Dipeptidylpeptidase IV inhibitors exert their effects by binding to the active site of the dipeptidyl peptidase IV enzyme. This prevents the enzyme from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting the degradation of these hormones, dipeptidylpeptidase IV inhibitors help to increase their levels in the bloodstream, thereby enhancing insulin secretion and reducing blood glucose levels .
類似化合物との比較
Other similar compounds include glucagon-like peptide-1 receptor agonists, which also enhance insulin secretion and reduce blood glucose levels . dipeptidylpeptidase IV inhibitors are unique in that they specifically target the enzyme responsible for the degradation of incretin hormones, whereas glucagon-like peptide-1 receptor agonists directly activate the glucagon-like peptide-1 receptor .
Similar compounds to dipeptidylpeptidase IV inhibitors include:
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties and clinical efficacy .
特性
分子式 |
C16H22ClN3O4 |
---|---|
分子量 |
355.81 g/mol |
IUPAC名 |
[(4-amino-5-oxo-5-pyrrolidin-1-ylpentanoyl)amino] benzoate;hydrochloride |
InChI |
InChI=1S/C16H21N3O4.ClH/c17-13(15(21)19-10-4-5-11-19)8-9-14(20)18-23-16(22)12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20);1H |
InChIキー |
IKDLDSIXRRFKIT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C(CCC(=O)NOC(=O)C2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。